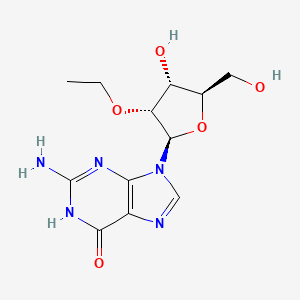

2'-O-Ethylguanosine

Description

Significance of Nucleoside Modifications in Molecular Biology

Nucleosides, the fundamental building blocks of DNA and RNA, are not merely a static four-letter alphabet (A, U/T, C, G). Nature employs a vast array of chemical modifications to these fundamental units, creating a sophisticated layer of biological regulation. nih.gov These post-transcriptional or post-synthetic alterations, numbering over 100 in RNA alone, are functionally indispensable for a wide range of cellular processes. nih.gov

Modified nucleosides are critical for the proper folding, structure, and conformational dynamics of RNA molecules. nih.gov For instance, in transfer RNA (tRNA), modifications in the anticodon loop are crucial for modulating protein translation rates by fine-tuning codon-anticodon affinity. nih.gov This allows for a nuanced control over protein synthesis, where mRNAs rich in certain codons can be translated more efficiently. nih.gov Beyond translation, these modifications impact RNA processing, stability, and interactions with proteins. nih.govbiosynth.com The addition of a simple methyl group to the 2'-hydroxyl of a ribose sugar (2'-O-methylation), a modification closely related to 2'-O-ethylation, can enhance the thermodynamic stability of RNA duplexes and protect the nucleic acid from degradation by nucleases. nih.govnih.gov

Furthermore, nucleoside modifications are key in distinguishing "self" from "non-self" RNA, a vital component of the innate immune system. researchgate.net The absence of specific modifications on viral or foreign RNA can trigger an immune response. nih.govwikipedia.org This principle has been harnessed in the development of mRNA vaccines, where modified nucleosides like N1-methylpseudouridine are incorporated to reduce immunogenicity and improve the stability and translational efficacy of the vaccine mRNA. biosynth.comwikipedia.org The functional diversity endowed by these chemical alterations transforms nucleic acids from simple information carriers into dynamic regulatory molecules.

Overview of Alkylated Nucleosides and Nucleic Acid Adducts

Alkylation, the addition of an alkyl group to a molecule, is a common form of DNA and RNA damage resulting from exposure to both endogenous and exogenous chemical agents. nih.govmdpi.com The nucleobases within DNA and RNA contain numerous nucleophilic sites that are susceptible to reaction with electrophilic alkylating agents. cas.czoup.com This reaction forms covalent DNA or RNA adducts—segments of the nucleic acid bound to a chemical species. cas.cz Guanine (B1146940) is the most easily oxidized and highly nucleophilic of the bases, making its N7 and O6 positions particularly prone to alkylation. nih.govnih.govnih.gov

The formation of these adducts can have profound biological consequences. oup.com If not repaired by cellular machinery, alkylated nucleosides can interfere with essential processes like DNA replication and transcription, leading to mutations, cytotoxicity, or cell death. nih.govmdpi.com For example, O6-alkylguanine adducts are highly miscoding lesions that can lead to G-to-A transition mutations during DNA replication, a critical early event in carcinogenesis. nih.gov

The profile of adducts formed depends on the specific alkylating agent and the sequence context of the nucleic acid. cas.cz While some adducts may be abundant but efficiently repaired, minor, more persistent adducts can be highly mutagenic and have a greater biological impact. cas.cz The study of these adducts, a field known as DNA adductomics, is crucial for understanding the mechanisms of chemical carcinogenesis and for the design of chemotherapeutic drugs. nih.govnih.gov Many anticancer drugs are themselves DNA alkylating agents that induce cell death in rapidly dividing cancer cells by creating an overwhelming level of DNA damage. nih.gov

Specific Research Focus on 2'-O-Ethylguanosine and its Isomers

Within the broad landscape of nucleoside modifications, research into specific alkylated variants like this compound is driven by the need to understand the precise structural and functional consequences of alkylation at defined positions. The focus on the 2'-hydroxyl position of the ribose sugar is particularly significant for RNA chemistry and therapeutics. Unlike modifications on the nucleobase (e.g., O6-Ethylguanosine) which directly alter base-pairing and coding properties, modifications at the 2'-position primarily influence the sugar's pucker, the local conformation of the nucleic acid backbone, and its interactions.

The ethyl group in this compound, like the more commonly studied methyl group, imparts several desirable properties. It enhances the local A-form helical structure of RNA and provides significant resistance to degradation by endonucleases, thereby increasing the half-life of RNA molecules. researchgate.net This stability is a critical attribute for the development of RNA-based therapeutics, such as antisense oligonucleotides and siRNAs. researchgate.netacs.org

A key challenge and focus of research is the regioselective synthesis of this compound, ensuring the ethyl group is attached exclusively at the 2'-position without forming the isomeric 3'-O-Ethylguanosine. The presence of multiple hydroxyl groups on the ribose ring necessitates the use of sophisticated protecting group strategies to achieve high yields of the desired isomer. rsc.org Research has demonstrated that highly selective 2'-O-alkylation of guanosine (B1672433) can be achieved using specific protecting groups for the 3' and 5' hydroxyls, as well as for the guanine base itself, to prevent side reactions. rsc.org This synthetic precision is paramount because the specific location of the alkyl group dictates its biological and biophysical effects. The study of this compound and its isomers allows scientists to dissect how subtle changes in the position of a single functional group can impact nucleic acid structure, stability, and function.

Research Findings on 2'-O-Alkylation

The addition of an alkyl group to the 2'-hydroxyl of a ribonucleoside has predictable and scientifically valuable effects on the properties of oligonucleotides. The following table summarizes key findings from research on 2'-O-alkyl modifications, which are directly applicable to this compound.

| Property Affected | Consequence of 2'-O-Alkylation | Scientific Significance |

| Nuclease Resistance | Provides significant protection against degradation by endonucleases. researchgate.netacs.org | Increases the in vivo half-life of RNA, crucial for therapeutic applications. |

| Binding Affinity | Enhances the binding affinity (melting temperature, Tm) of oligonucleotides to complementary RNA strands. acs.org | Improves the potency and specificity of antisense and siRNA drugs. |

| RNA Conformation | Stabilizes the C3'-endo ribose conformation, favoring an A-form RNA helix. nih.gov | Modulates RNA structure to influence protein binding and overall function. |

| Immunogenicity | Can help reduce the innate immune response triggered by foreign RNA. researchgate.netwikipedia.org | Essential for developing safe and effective mRNA vaccines and therapeutics. |

| Hydrophobicity | Increases the hydrophobicity of the RNA molecule. nih.gov | Can affect cellular uptake and distribution of RNA-based drugs. |

Structure

3D Structure

Properties

CAS No. |

61373-42-0 |

|---|---|

Molecular Formula |

C12H17N5O5 |

Molecular Weight |

311.29 g/mol |

IUPAC Name |

2-amino-9-[(2R,3R,4R,5R)-3-ethoxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C12H17N5O5/c1-2-21-8-7(19)5(3-18)22-11(8)17-4-14-6-9(17)15-12(13)16-10(6)20/h4-5,7-8,11,18-19H,2-3H2,1H3,(H3,13,15,16,20)/t5-,7-,8-,11-/m1/s1 |

InChI Key |

UWJAOLQPXDEQFS-IOSLPCCCSA-N |

Isomeric SMILES |

CCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O |

Canonical SMILES |

CCOC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |

Origin of Product |

United States |

Methodologies for the Chemical Synthesis of 2 O Ethylguanosine and Its Derivatives

Regioselective Alkylation Strategies

A key challenge in the synthesis of 2'-O-Ethylguanosine is the selective ethylation of the 2'-hydroxyl group in the presence of other reactive hydroxyl groups (3' and 5') and reactive sites on the guanine (B1146940) base itself.

Alkylation of Ribonucleosides for 2'-O-Modification

The direct alkylation of ribonucleosides like guanosine (B1672433) often leads to a mixture of products due to the similar reactivity of the 2'- and 3'-hydroxyl groups. To achieve regioselectivity for the 2'-O position, specific synthetic strategies are employed. One common approach involves the use of a temporary protecting group that bridges the 3'- and 5'-hydroxyl groups, leaving the 2'-hydroxyl group accessible for alkylation. researchgate.net For instance, a silicon-based protecting group, methylene-bis(diisopropylsilyl chloride) (MDPSCl2), has been used to silylate the 3',5'-hydroxyl groups of guanosine with high regioselectivity. researchgate.net This allows for the subsequent targeted alkylation of the free 2'-hydroxyl group. Another strategy involves the alkylation of 2,6-diamino-9-(ribofuranosyl)purine as a precursor to guanosine, followed by deamination. google.com

Application of Protecting Group Chemistry in Nucleoside Synthesis

Protecting group chemistry is fundamental to the successful synthesis of this compound. The choice of protecting groups is crucial to ensure they can be selectively introduced and removed without affecting other parts of the molecule.

5'-Hydroxyl Protection: The 5'-hydroxyl group is typically protected with an acid-labile group such as the 4,4'-dimethoxytrityl (DMT) group. benchchem.comglenresearch.com The DMT group is stable under the basic conditions often used for alkylation and can be easily removed with a mild acid treatment, which is a standard procedure in automated oligonucleotide synthesis. benchchem.comglenresearch.com

2'- and 3'-Hydroxyl Protection: Achieving differentiation between the 2'- and 3'-hydroxyls is the most critical step. The tert-butyldimethylsilyl (TBDMS) group is a commonly used protecting group for the 2'-OH in RNA synthesis, though its introduction can sometimes lack regiospecificity, leading to a mixture of 2'- and 3'-protected isomers that require separation. atdbio.com More advanced strategies utilize bifunctional silylating agents like 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (B32465) (TIPDSCl2) or the previously mentioned MDPSCl2 to protect the 3' and 5' hydroxyls simultaneously, thereby exposing the 2'-OH for alkylation. researchgate.netresearchgate.net

Evaluation of Specific Alkylating Agents and Optimized Reaction Conditions

The choice of the ethylating agent and the reaction conditions are critical for achieving high yields and minimizing side products.

| Alkylating Agent | Base | Solvent | Temperature | Key Findings |

| Ethyl Iodide | Sodium Hydride (NaH) | Dimethylformamide (DMF) | -15°C to room temp. | This combination is effective for the ethylation of O6-protected guanosine. The reaction is typically started at a low temperature and allowed to warm to room temperature. oup.com |

| Methoxyethyl Bromide | Sodium Hexamethyldisilazide (NaHMDS) | Not specified | Not specified | Used for the alkylation of the 2'-hydroxyl group of 3',5'-O-protected guanosine, affording the product in high yield without cleavage of the silyl (B83357) protecting group. researchgate.net |

| Methyl Iodide | Sodium Hydride (NaH) | Dimethylformamide (DMF) | 0°C to 25°C | While not ethylation, the conditions for methylation using methyl iodide provide a reference for alkylation reactions. This has been used for the regioselective methylation of 2-amino-6-chloropurine (B14584) riboside. google.comresearchgate.net |

Sodium hydride is a strong base commonly used to deprotonate the hydroxyl group, making it a more reactive alkoxide. oup.comnih.gov The use of a milder base like sodium hexamethyldisilazide (NaHMDS) in conjunction with silyl-protected guanosine has been shown to be highly effective and chemoselective. researchgate.net The optimization of these conditions is essential for maximizing the yield of the desired 2'-O-ethylated product while minimizing the formation of the 3'-O-ethylated isomer and other byproducts.

Preparation of Phosphoramidite (B1245037) Building Blocks for Oligonucleotide Assembly

Once this compound (with appropriate 5'- and base-protecting groups) is synthesized, it must be converted into a phosphoramidite building block to be used in automated solid-phase oligonucleotide synthesis. benchchem.comnih.gov This involves the phosphitylation of the free 3'-hydroxyl group.

The standard procedure involves reacting the 5'-O-DMT-N2-acyl-2'-O-ethylguanosine with an appropriate phosphitylating agent, most commonly 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in an anhydrous solvent like dichloromethane (B109758) or acetonitrile. benchchem.comatdbio.com The resulting this compound-3'-O-(β-cyanoethyl)phosphoramidite is the final building block that can be incorporated into growing oligonucleotide chains. benchchem.comnih.gov A modified phosphitylation procedure can permit facile isolation of the desired phosphoramidites, which demonstrate high coupling efficiencies during oligomer assembly. nih.gov

Synthesis of N-Acyl Derivatives and Other Structural Analogues

N-acyl derivatives of this compound are essential for oligonucleotide synthesis to protect the exocyclic amino group of the guanine base. researchgate.net Common acyl groups include isobutyryl (ibu) or benzoyl (Bz). libretexts.org The acylation is typically performed on the this compound nucleoside before the introduction of the 5'-O-DMT group and subsequent phosphitylation. For example, N2-isobutyryl-2'-O-pentylguanosine has been synthesized by treating 2'-O-pentylguanosine in pyridine (B92270) with trimethylsilyl (B98337) chloride and isobutyryl chloride. A similar strategy can be applied for the synthesis of N-acyl derivatives of this compound.

The synthesis of other structural analogues often involves similar principles of regioselective modification and protection. The development of synthetic routes for various N-acyl derivatives allows for the fine-tuning of the properties of the resulting oligonucleotides.

Synthetic Approaches for Related Ethylated Guanine Adducts (e.g., O6-ethyl-2'-deoxyguanosine)

The synthesis of other ethylated guanine adducts, such as O6-ethyl-2'-deoxyguanosine, is of significant interest in the study of DNA damage and repair. These adducts are often mutagenic and are implicated in carcinogenesis.

Synthetic strategies for O6-alkylguanine derivatives often involve the use of a "convertible nucleoside" approach. For instance, a 6-thio-dG derivative can be incorporated into an oligonucleotide and then converted to the O6-methyl derivative post-synthetically. A similar strategy could be adapted for the ethyl analogue. Another approach involves the direct alkylation of a suitably protected 2'-deoxyguanosine (B1662781) derivative. For example, O6-(pentafluorophenyl)-2'-deoxyguanosine has been used as a versatile synthon for producing various O6-modified purines.

Enzymatic synthesis has also been employed to create DNA containing O6-ethylguanine. This involves the synthesis of O6-ethyl-[8-3H]-2'-deoxyguanosine, which can then be incorporated into single-stranded DNA using terminal deoxynucleotidyl transferase. This single-stranded DNA can then serve as a template for DNA polymerase I to synthesize double-stranded DNA containing the adduct.

Advanced Spectroscopic and Chromatographic Characterization in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including modified nucleosides like 2'-O-Ethylguanosine. beilstein-journals.orgcdnsciencepub.com It provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule. cdnsciencepub.comchemistrysteps.com

Further confirmation is achieved through 2D NMR techniques such as COSY (Correlation Spectroscopy), which reveals proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence), which correlates protons with their directly attached carbons. beilstein-journals.org These experiments establish the connectivity between the ethyl group and the 2'-position of the ribose sugar. For oligonucleotides containing this compound, NMR studies, including NOESY (Nuclear Overhauser Effect Spectroscopy), can determine the sugar pucker conformation. For instance, studies on related 2'-O-alkoxyethyl modified nucleosides have shown a preference for a C3'-endo sugar pucker, which is characteristic of an A-form helical geometry. researchgate.netoup.com This conformational preference is a key factor in the increased thermal stability of oligonucleotides containing such modifications. researchgate.net

Table 1: Representative 1H NMR Chemical Shift Regions for Key Protons in Modified Nucleosides

| Proton Type | Representative Chemical Shift (ppm) | Multiplicity |

| Alkyl C-H (sp3) | 1.0 - 2.0 | Varies |

| Methylene (R-CH2-O) | 3.5 - 4.5 | Quartet |

| Methyl (R-CH3) | 1.0 - 1.5 | Triplet |

| Ribose Protons | 3.5 - 5.0 | Multiplets |

| Aromatic/Heterocyclic Protons | 7.0 - 8.5 | Singlets/Doublets |

Note: Specific chemical shifts can vary based on solvent, temperature, and molecular conformation. carlroth.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS) in Modified Oligonucleotide Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of compounds and, through fragmentation analysis, elucidating their structure. wikipedia.org High-Resolution Mass Spectrometry (HR-MS) offers the added advantage of providing highly accurate mass measurements, which is crucial for confirming the elemental composition of a molecule and for distinguishing between species with very similar masses. umb.edu

In the analysis of oligonucleotides containing this compound, HR-MS is employed to verify the successful incorporation of the modification and to assess the purity of the synthesized product. umb.edubenchchem.com The exact mass of the modified oligonucleotide is measured and compared to the theoretical value, with techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) and ESI (Electrospray Ionization) being commonly used. benchchem.comchemrxiv.org

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural confirmation. wikipedia.org For this compound, characteristic fragmentation patterns would include:

Loss of the ethyl group: A neutral loss of 28 Da (C2H4) or a radical loss of 29 Da (•C2H5).

Cleavage of the glycosidic bond: Separation of the guanine (B1146940) base from the 2'-O-ethylated ribose sugar.

Backbone fragmentation: Cleavage along the phosphodiester backbone of an oligonucleotide, yielding a series of ions that can be used to sequence the molecule and pinpoint the location of the modification. msu.edulibretexts.org

The analysis of modified oligonucleotides by LC-MS often utilizes ion-pairing reversed-phase chromatography, where 2'-O-alkylated oligonucleotides may exhibit increased retention times compared to their unmodified counterparts. lcms.cz HR-MS is also invaluable in metabolic studies, allowing for the identification and characterization of metabolites of oligonucleotide therapeutics, such as those resulting from nuclease degradation or other in vivo modifications. bioanalysis-zone.com

Table 2: Common Fragment Ions in Mass Spectrometry of Organic Molecules

| m/z | Possible Fragment |

| 15 | CH3+ |

| 29 | C2H5+ |

| 43 | C3H7+ |

| 45 | COOH+ |

Source: Adapted from general fragmentation patterns in mass spectrometry. savemyexams.com

Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), and its advanced variant, Electron Nuclear Double Resonance (ENDOR), are spectroscopic techniques that are exclusively sensitive to species with unpaired electrons, such as radicals or transition metal ions. nih.govmdpi.com this compound, in its native state, is a diamagnetic molecule with no unpaired electrons and is therefore EPR-silent.

However, EPR and ENDOR become highly relevant for studying this compound in specific contexts:

Radiation Damage Studies: High-energy radiation, such as X-rays, can induce the formation of radical species in biological molecules. EPR and ENDOR have been successfully used to characterize the radical products of guanine derivatives in single crystals, identifying species formed by oxidation or reduction. nih.gov If this compound were subjected to such conditions, these techniques could be used to identify the resulting radical structures and understand the mechanisms of radiation-induced damage.

Interaction with Paramagnetic Centers: If this compound is part of a larger system that includes a paramagnetic metal ion, EPR and ENDOR can probe the local environment of that metal center. rsc.org These techniques measure the hyperfine interactions between the unpaired electron of the metal and nearby magnetic nuclei (like 1H or 14N), providing precise information about the coordination geometry and the electronic structure of the metal-binding site. nih.govrsc.org

Site-Directed Spin Labeling (SDSL): A paramagnetic probe, typically a nitroxide radical, can be chemically attached to a specific site in an oligonucleotide containing this compound. nih.govnih.gov EPR spectroscopy can then monitor the mobility and environment of the spin label, providing insights into the structure, dynamics, and conformational changes of the nucleic acid. nih.govacs.org ENDOR can further refine this information by measuring interactions between the spin label and nearby nuclei. acs.org

While not a direct method for characterizing this compound itself, the EPR/ENDOR toolkit is invaluable for studying its behavior in paramagnetic systems or after radical formation. nih.govacs.org

X-ray Crystallography for High-Resolution Molecular Architecture Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. mdpi.comresearchgate.net The technique requires a single, well-ordered crystal of the substance of interest. When a beam of X-rays is directed at the crystal, the electrons in the molecules diffract the X-rays in a specific pattern. oup.com By analyzing the positions and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal can be calculated, from which the precise arrangement of atoms, bond lengths, and bond angles can be determined. mdpi.comrcsb.org

To facilitate the structure determination of nucleic acids, which can be challenging to crystallize and phase, heavy-atom derivatization is often employed. A notable strategy is the site-specific incorporation of selenium, for example, as a 2'-methylseleno group, which provides a strong anomalous scattering signal for phasing the diffraction data. researchgate.netnih.govoup.com

Table 3: Key Information Obtained from X-ray Crystallography

| Parameter | Description |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. mdpi.com |

| Atomic Coordinates | The precise x, y, z position of each atom in the unit cell. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. oup.com |

| Conformation | The three-dimensional arrangement of the molecule, including sugar pucker and torsion angles. |

| Resolution (Å) | A measure of the level of detail in the electron density map; lower numbers indicate higher resolution. acs.org |

Chromatographic Techniques for Research Purity Assessment and Analytical Separations (e.g., HPLC, TLC)

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. tandfonline.com The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. nih.govtandfonline.com High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most widely used chromatographic methods in the research and quality control of modified nucleosides and oligonucleotides. bocsci.com

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique used for the separation, identification, and quantification of components in a mixture. idtdna.comnih.gov For the analysis and purification of this compound and oligonucleotides containing it, ion-pair reversed-phase HPLC (IP-RP-HPLC) is a common and effective method. lcms.czppd.com In this technique, an ion-pairing agent is added to the mobile phase to neutralize the negative charge of the phosphate (B84403) backbone, allowing the oligonucleotides to be retained and separated on a non-polar (e.g., C18) stationary phase based on their hydrophobicity. bocsci.comppd.com

The 2'-O-ethyl modification increases the hydrophobicity of the nucleoside, which can lead to longer retention times compared to unmodified counterparts. HPLC is essential for:

Purity Assessment: Determining the percentage of the full-length, correctly modified oligonucleotide and identifying any synthesis-related impurities, such as truncated sequences. benchchem.combocsci.com

Preparative Purification: Isolating the desired product from a crude synthesis mixture to obtain a high-purity sample for further research. beilstein-journals.orgnih.gov

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique used for monitoring reaction progress, assessing sample purity, and identifying compounds. bocsci.comresearchgate.net A sample is spotted onto a plate coated with a thin layer of an adsorbent (the stationary phase), such as silica (B1680970) gel, and a solvent (the mobile phase) is allowed to move up the plate via capillary action. researchgate.netnih.gov Compounds separate based on their differential affinity for the stationary and mobile phases. researchgate.net The separation is quantified by the retention factor (Rf) value. Two-dimensional TLC, where the plate is developed sequentially in two different solvent systems, can provide enhanced separation of complex mixtures of modified nucleosides. researchgate.netnih.gov

Table 4: Comparison of HPLC and TLC for Oligonucleotide Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) |

| Principle | Column chromatography with high pressure | Planar chromatography with capillary action |

| Resolution | High | Moderate |

| Application | Quantitative analysis, preparative purification | Qualitative analysis, reaction monitoring |

| Throughput | Lower (serial analysis) | Higher (parallel analysis) |

| Stationary Phase | Packed columns (e.g., C18 silica) | Coated plates (e.g., silica gel, cellulose) researchgate.net |

| Detection | UV, Mass Spectrometry, Fluorescence | UV light, staining reagents |

Biochemical Mechanisms and Molecular Interactions of Ethylated Guanine Derivatives

Impact of 2'-O-Alkylation on Nucleic Acid Structure and Stability

Alkylation at the 2'-hydroxyl group of the ribose sugar, such as in 2'-O-Ethylguanosine, is a significant modification that confers unique properties to RNA molecules. This alteration has profound effects on the structural integrity and longevity of oligonucleotides.

The thermal stability of a nucleic acid duplex, often measured by its melting temperature (Tm), is a critical factor for its biological function and for its use in therapeutic and diagnostic applications. shimadzu.eu The 2'-O-alkylation of ribonucleosides, including ethylation, generally increases the thermal stability of oligonucleotide duplexes.

Oligonucleotides containing 2'-O-ethyl modifications, when hybridized to a complementary RNA strand, form duplexes with significantly higher thermal stability compared to their unmodified DNA or RNA counterparts. nih.govoup.com This enhanced stability is attributed to the 2'-O-alkyl group favoring a C3'-endo sugar pucker conformation, which is characteristic of A-form helices found in RNA duplexes. oup.com This pre-organization of the sugar moiety reduces the entropic penalty of duplex formation, leading to a more stable structure. Studies on 2'-O-methyl (2'-OMe) modifications, a closely related alkylation, show they stabilize RNA helices by an average of approximately 0.2 kcal/mol per modified nucleotide and can increase the melting temperature (Tm) of duplexes. oup.commdpi.com For instance, the replacement of a natural RNA strand with a 2'-OMe analog in a triplex structure was found to increase the melting temperature, indicating enhanced stability. core.ac.uk This principle extends to 2'-O-ethyl modifications, which contribute to the formation of more robust and stable nucleic acid hybrids. oup.com

Table 1: Effect of 2'-O-Alkylation on Nucleic Acid Duplex Stability This table provides a qualitative summary based on available research findings.

| Modification Type | Effect on Thermal Stability (Tm) | Rationale |

|---|---|---|

| 2'-O-Methyl (2'-OMe) | Increases | Favors C3'-endo sugar pucker, stabilizing A-form RNA helices. oup.commdpi.com |

| 2'-O-Ethyl (2'-OEt) | Increases | Similar mechanism to 2'-OMe, promoting stable A-form geometry. oup.com |

| Unmodified RNA | Baseline | Standard A-form helix stability. |

| Unmodified DNA | Lower than 2'-O-Alkyl RNA | Typically forms a B-form helix with different stability characteristics. mdpi.com |

Synthetic oligonucleotides are vulnerable to rapid degradation by cellular nucleases, which limits their therapeutic potential. genelink.com The 2'-O-ethyl modification provides a steric shield at a position crucial for nuclease-mediated hydrolysis, thereby conferring significant resistance to enzymatic degradation. oup.com

The 2'-hydroxyl group in RNA is a key participant in both enzymatic and chemical cleavage of the phosphodiester backbone. libretexts.orgtandfonline.com By replacing the hydrogen of this hydroxyl group with an ethyl group, 2'-O-ethylation blocks the ability of nucleases to recognize and cleave the oligonucleotide chain. mdpi.comtandfonline.com Consequently, oligonucleotides composed of 2'-O-ethyl ribonucleosides demonstrate high resistance to a wide range of both DNA- and RNA-specific nucleases. nih.govoup.com This increased stability prolongs the half-life of the oligonucleotide in biological fluids, enhancing its potential for applications such as antisense therapy. genelink.com Studies comparing various 2'-O-alkyl modifications have confirmed that they impart greater nuclease stability compared to standard DNA. mdpi.com

Interactions with DNA and RNA Polymerases

When ethylation occurs on the guanine (B1146940) base itself, forming lesions such as N²-ethylguanine or O⁶-ethylguanine, it can interfere with the processes of DNA replication and transcription. The cellular machinery, particularly DNA polymerases, responds to these lesions in various ways, affecting the efficiency and fidelity of DNA synthesis.

Ethylated guanine adducts in a DNA template can act as significant roadblocks for replicative DNA polymerases, but specialized translesion synthesis (TLS) polymerases can often bypass these lesions.

The N²-ethylguanine (N²-ethylGua) adduct is a potent blocker of DNA synthesis for the primary replicative polymerase, DNA polymerase α. acs.orgacs.org However, this blockage can be overcome by specialized TLS polymerases. For example, DNA polymerase η can bypass the N²-ethylGua lesion efficiently and, importantly, accurately by preferentially inserting the correct nucleotide, cytosine (dCMP), opposite the adduct. acs.orgacs.org This action minimizes the mutagenic potential of the N²-ethylGua lesion. acs.org Similarly, DNA polymerase ι and DNA polymerase κ can also bypass N²-ethylGua, incorporating dCMP with an efficiency and fidelity comparable to that observed with an unmodified guanine template. nih.govnih.gov The efficiency of this bypass can, however, be influenced by the presence of different metal cofactors, such as Mg²⁺ or Mn²⁺. nih.govnih.gov

In contrast, adducts like O⁶-ethylguanine can also block replicative polymerases, but their bypass by TLS polymerases is often more error-prone, leading to misincorporation of thymine (B56734) and resulting in G:C to A:T transition mutations. acs.org

Table 2: Bypass of Ethylated Guanine Adducts by DNA Polymerases This table summarizes the efficiency and fidelity of nucleotide insertion opposite N²-ethylguanine by different polymerases.

| DNA Polymerase | Bypass Efficiency of N²-ethylGua | Fidelity (Preferred Insertion) |

|---|---|---|

| DNA Polymerase α (Replicative) | Low (Strong Block) acs.orgacs.org | High (dCMP) scite.ai |

| DNA Polymerase η (TLS) | High acs.orgacs.org | High (dCMP) acs.org |

| DNA Polymerase ι (TLS) | High nih.gov | High (dCMP) nih.gov |

| DNA Polymerase κ (TLS) | High nih.gov | High (dCMP) nih.gov |

The ability of TLS polymerases to navigate past bulky ethylated lesions involves unique structural accommodations within the enzyme's active site.

A key mechanism employed by some polymerases is the repositioning of the damaged base. For instance, structural studies have revealed that DNA polymerase ι facilitates the bypass of N²-ethylGua by rotating the adducted guanine base from the typical anti conformation to the syn conformation. nih.gov This rotation effectively moves the bulky ethyl group from the minor groove into the major groove of the DNA, thereby alleviating the steric hindrance that would otherwise block the incoming nucleotide (dCTP). nih.govnih.gov This structural rearrangement allows for the formation of a stable base pair and subsequent extension of the DNA strand. nih.gov

Recognition and Repair by DNA Repair Enzymes

Cells possess sophisticated DNA repair pathways to identify and remove DNA lesions, including ethylated bases, thereby maintaining genomic integrity. The primary pathway for repairing such base modifications is Base Excision Repair (BER).

The BER pathway is initiated by a class of enzymes called DNA glycosylases, which are capable of recognizing specific types of base damage. uab.edu For N-alkylated purines, such as 7-ethylguanine (B95958) (7-EtGua), a specific DNA glycosylase recognizes the lesion and cleaves the N-glycosidic bond that links the damaged base to the sugar-phosphate backbone. iss.itannualreviews.org This action creates an apurinic/apyrimidinic (AP) site, a gap in the DNA where the base is missing. iss.itannualreviews.org This AP site is then further processed by other enzymes, including an AP endonuclease, which nicks the DNA backbone, followed by a DNA polymerase and a DNA ligase that fill in the gap with the correct nucleotide and seal the strand. annualreviews.org

The repair of O-alkylated bases, such as O⁶-methylguanine, often involves a different type of enzyme called a methyltransferase (or more broadly, an alkyltransferase). nih.gov This enzyme directly transfers the alkyl group from the guanine base to one of its own cysteine residues in a stoichiometric, "suicide" reaction. nih.gov While much of the research has focused on methyl groups, it is understood that these enzymes can also act on ethylated lesions. The repair of O-alkylated pyrimidines can also be handled by DNA glycosylases. nih.gov The specific enzymes and efficiency of repair can vary depending on the exact nature and location of the ethyl group on the guanine base.

Substrate Specificity of O6-Methylguanine-DNA-methyltransferase (MGMT) for O6-Ethyldeoxyguanine

O6-methylguanine-DNA-methyltransferase (MGMT) is a crucial DNA repair protein that plays a vital role in protecting the genome from the mutagenic effects of alkylating agents. Its primary function is to remove alkyl groups from the O6 position of guanine. While the name suggests a preference for methyl groups, MGMT also exhibits significant activity towards larger alkyl adducts, including ethyl groups.

The repair of O6-ethyldeoxyguanine by MGMT is a direct and stoichiometric process. The protein transfers the ethyl group from the DNA to one of its own cysteine residues (Cys145 in the human protein), thereby inactivating the adduct and restoring the guanine base. This reaction is irreversible, meaning each MGMT molecule can only perform one repair reaction and is subsequently targeted for degradation.

Studies have shown that human MGMT repairs O6-methyldeoxyguanine approximately 100 times faster than O6-ethyldeoxyguanine. Despite this slower repair rate for the ethylated form, the activity of MGMT is still considered a significant pathway for the removal of O6-ethyldeoxyguanine, thereby preventing its mutagenic consequences. The larger size of the ethyl group compared to the methyl group is thought to create steric hindrance within the MGMT active site, which accounts for the reduced repair efficiency.

Table 1: Relative Repair Efficiency of Human MGMT for Different Alkyl Adducts

| Alkyl Adduct | Relative Repair Rate | Reference |

|---|---|---|

| O6-Methyldeoxyguanine | ~100x | |

| O6-Ethyldeoxyguanine | 1x |

Involvement in Base Excision Repair (BER) and Other DNA Repair Pathways

While MGMT directly reverses the damage, other DNA repair pathways, such as the Base Excision Repair (BER) pathway, are also involved in processing ethylated guanine adducts. However, the efficiency and role of BER in repairing O6-ethylguanine are complex and not as direct as the MGMT mechanism.

The BER pathway is primarily responsible for the removal of small, non-bulky base lesions. This pathway is initiated by a DNA glycosylase that recognizes and excises the damaged base. While some alkylated bases are recognized by specific glycosylases, O6-ethylguanine is generally a poor substrate for these enzymes. However, other ethylated purines, such as N7-ethylguanine and N3-ethyladenine, are efficiently removed by the human alkylpurine-DNA-N-glycosylase.

The nucleotide excision repair (NER) pathway, which typically handles bulky, helix-distorting lesions, can also play a role in the removal of O6-ethylguanine, particularly when the MGMT pathway is saturated or deficient. The presence of O6-ethylguanine can cause a moderate distortion in the DNA helix, which can be recognized by the NER machinery.

Mechanistic Insights into Alkyltransferase Activity Towards Ethylated Adducts

The mechanism of MGMT's alkyltransferase activity involves a direct transfer of the alkyl group to a specific cysteine residue within its active site. For ethylated adducts like O6-ethyldeoxyguanine, the protein flips the damaged base out of the DNA helix and into its active site.

The active site of MGMT is specifically structured to accommodate the O6-alkylguanine substrate. The transfer of the ethyl group is facilitated by the deprotonation of the Cys145 residue, which then acts as a nucleophile to attack the ethyl group on the guanine. The larger size of the ethyl group compared to a methyl group presents a steric challenge, slowing down the reaction rate. This steric hindrance is a key determinant of the substrate specificity of MGMT and explains the observed differences in repair rates for various alkyl adducts.

Mechanisms of Genomic Instability Induced by Ethylated Guanine Adducts

The persistence of ethylated guanine adducts in the genome can lead to significant genomic instability. These adducts can interfere with fundamental cellular processes like DNA replication and repair, ultimately resulting in mutations, chromosomal aberrations, and cell death.

Induction of Sister Chromatid Exchanges and Chromosomal Aberrations

The presence of O6-ethylguanine in DNA is strongly correlated with the induction of sister chromatid exchanges (SCEs) and chromosomal aberrations. SCEs are exchanges of genetic material between the two identical sister chromatids of a duplicated chromosome and are considered indicators of genotoxic exposure and genomic instability.

The formation of these aberrations is often linked to the processing of O6-ethylguanine lesions during DNA replication. When the replication machinery encounters an unrepaired O6-ethylguanine adduct, it can lead to stalling of the replication fork and the formation of DNA double-strand breaks. These breaks can then be improperly repaired, leading to chromosomal rearrangements and SCEs. The frequency of SCEs has been shown to be dependent on the concentration of the ethylating agent and the capacity of the cell's DNA repair systems, particularly MGMT.

Analysis of Mispairing Potential with Canonical DNA Bases (e.g., O6-ethylguanine-thymine mispairs)

A primary mechanism through which O6-ethylguanine induces mutations is its propensity to mispair with thymine during DNA replication. In its normal state, guanine pairs with cytosine. However, the presence of the ethyl group at the O6 position alters the hydrogen bonding properties of the guanine base, allowing it to form a stable base pair with thymine.

This O6-ethylguanine:thymine (O6-EtG:T) mispair is accommodated within the DNA helix and is not always efficiently recognized by the cell's mismatch repair (MMR) system. If this mispair is not corrected before the next round of DNA replication, it will result in a G:C to A:T transition mutation, as the thymine will serve as a template for the incorporation of adenine (B156593) in the daughter strand.

Table 2: Mutational Signature of O6-Ethylguanine

| Lesion | Mispairing Partner | Resulting Mutation | Reference |

|---|---|---|---|

| O6-Ethylguanine | Thymine | G:C → A:T Transition | , |

Influence on DNA Replication Progression and Gene Expression Regulation

Ethylated guanine adducts can significantly impede the progression of DNA replication. When a DNA polymerase encounters an O6-ethylguanine lesion, it may stall, leading to the collapse of the replication fork and the formation of DNA double-strand breaks. This replication blockage can trigger cell cycle arrest or apoptosis. Some specialized DNA polymerases, known as translesion synthesis (TLS) polymerases, can bypass these lesions, but they often do so with low fidelity, increasing the likelihood of mutations.

Beyond its effects on replication, O6-ethylguanine can also influence gene expression. The presence of these adducts in promoter regions or other regulatory sequences can interfere with the binding of transcription factors and other regulatory proteins. This can lead to the deregulation of gene expression, potentially contributing to cellular dysfunction and disease development. The epigenetic landscape can also be altered, as the ethylation of guanine can affect DNA methylation patterns and chromatin structure.

Other Molecular Recognition Events

The molecular recognition of this compound extends beyond its interactions with nucleic acid structures and repair enzymes. This section explores its engagement with metalloproteins and the specific recognition by the immune system.

Interactions with Metalloproteins and Metal Complexes (e.g., Ruthenium Complexes)

The interaction between ethylated guanine derivatives and metal-containing entities, such as metalloproteins and synthetic metal complexes, is a significant area of research. These interactions are crucial for understanding the biological fate of such adducts and for the development of therapeutic and diagnostic agents. numberanalytics.com

Metal ions are essential for a variety of biological processes, and their interactions with proteins can lead to the formation of metalloproteins. numberanalytics.commdpi.com These interactions can stabilize protein structures and are often critical for enzymatic activity and signal transduction. numberanalytics.com The binding of metal ions to proteins can be influenced by the presence of modifications on the protein or on other interacting molecules, such as nucleic acids.

Ruthenium complexes, in particular, have been extensively studied for their interactions with DNA and its components. nih.govuniversiteitleiden.nl These complexes can bind to DNA through both covalent and non-covalent interactions, including intercalation between base pairs. nih.gov The binding of ruthenium complexes to guanine and its derivatives is of particular interest. Studies have shown that ruthenium polypyridyl complexes can coordinate to the DNA model base 9-ethylguanine. nih.govuniversiteitleiden.nlresearchgate.net This coordination has been confirmed using techniques such as 1H NMR and mass spectrometry. nih.govuniversiteitleiden.nlresearchgate.net The nature of the ligands attached to the ruthenium center influences the kinetics and mechanism of the interaction with guanine derivatives. researchgate.net For instance, half-sandwich Ru(II)- nih.govaneS3 complexes form monofunctional adducts with guanine derivatives where the guanine is bonded to the ruthenium center at the N7 position. researchgate.net

The interaction of ruthenium complexes with guanine is not limited to simple adduct formation. Some stimuli-responsive ruthenium complexes can form 1:1 adducts with 9-ethylguanine, and the rotation of the guanine ligand on the ruthenium center can be sterically hindered. acs.org The binding of metal ions is often sequence-dependent, with a preference for guanine-cytosine-rich regions in DNA. nih.govsohag-univ.edu.eg

The interaction of metal complexes with guanine derivatives is summarized in the table below:

Table 1: Interaction of Metal Complexes with Guanine Derivatives| Metal Complex Type | Guanine Derivative | Interaction Details | References |

| Ruthenium polypyridyl complexes | 9-ethylguanine | Coordination to the DNA model base. | nih.govuniversiteitleiden.nlresearchgate.net |

| Half-sandwich Ru(II)- nih.govaneS3 complexes | 9-methylguanine, Guanosine (B1672433), Guanosine 5'-monophosphate | Formation of monofunctional adducts with N7-bonding to the Ru center. | researchgate.net |

| Stimuli-responsive Ruthenium complexes | 9-ethylguanine | 1:1 adduct formation with sterically hindered rotation. | acs.org |

Immunological Recognition by Specific Antibodies

The immune system can recognize ethylated guanine derivatives as foreign entities, leading to the production of specific antibodies. stanford.edu This immunological recognition is a highly specific process that can distinguish between different types of DNA adducts.

Monoclonal antibodies with high affinity for O6-ethyl-2'-deoxyguanosine (O6-EtdGuo) have been developed. nih.govnih.gov These antibodies are instrumental in sensitive detection methods like competitive radioimmunoassays (RIA) to quantify O6-EtdGuo in DNA. nih.govnih.govcapes.gov.br The high specificity of these antibodies allows for the detection of very low levels of the adduct, with some assays capable of quantifying O6-EtdGuo at a molar ratio of approximately 3 x 10^-7 in DNA hydrolysates. nih.gov By incorporating a chromatographic separation step prior to the immunoassay, the detection limit can be further lowered. nih.gov

The generation of these antibodies typically involves immunizing animals with the hapten O6-ethylguanosine coupled to a carrier protein. nih.gov The resulting antibodies exhibit high affinity and low cross-reactivity with normal DNA components and other alkylated bases. nih.gov

These specific antibodies have been used to investigate the distribution of O6-EtdGuo in DNA. nih.gov For instance, immune electron microscopy has revealed that O6-EtdGuo adducts can form clusters in certain regions of DNA, indicating a non-random distribution. nih.gov Furthermore, monoclonal antibody-based procedures have been established to selectively enrich DNA fragments containing O6-ethylguanine, allowing for the analysis of adduct distribution in specific gene sequences. nih.gov

It is important to note that the immune system's ability to recognize modified nucleosides is a key aspect of its surveillance against foreign nucleic acids, such as viral RNA. mdpi.comimmunology.org For example, the lack of a 2'-O-methylation at the 5' cap of viral mRNA is detected by the innate immune system. mdpi.com While not directly related to this compound, this highlights the principle of immune recognition of modified nucleosides.

Table 2: Antibodies and Immunoassays for Ethylated Guanine Derivatives| Antibody/Assay Type | Target Adduct | Key Findings | References |

| High-affinity monoclonal antibody (ER-6) | O6-ethyl-2'-deoxyguanosine (O6-EtdGuo) | Used in competitive radioimmunoassay to quantify O6-EtdGuo in rat brain DNA. nih.gov | nih.govcapes.gov.br |

| Monoclonal antibody-based filtration | O6-ethylguanine (O6-EtGua) | Enables selective enrichment of DNA fragments containing O6-EtGua for sequence-specific analysis. nih.gov | nih.gov |

| Radioimmunoassay (RIA) | O6-ethyldeoxyguanosine (O6-EtdGuo) | High-affinity antibodies allow for detection of O6-EtdGuo at very low levels (pmol range). nih.gov | nih.gov |

| Competitive ELISA | Imidazole ring-opened N7-ethylguanine | Antibodies recognize various ring-opened N7-alkylguanine adducts with varying efficiencies. oup.com | oup.com |

Research Applications and Model Systems for Studying Ethylated Guanine Derivatives

Studies on the Broader Role of 2'-O-Alkylation in RNA Biology

Influence on Ribosomal RNA (rRNA) Structure and Function in Protein Synthesis

In critical regions of the rRNA, such as the peptidyl transferase center (PTC) located in the large ribosomal subunit, such modifications can have a direct impact on the ribosome's ability to form peptide bonds. The introduction of an ethyl group in this center could create steric hindrance, impeding the precise positioning of transfer RNA (tRNA) molecules and interfering with the catalytic mechanism. This interference can lead to a reduction in both the efficiency and fidelity of protein synthesis.

Furthermore, the structural integrity of the ribosome is paramount for its interactions with messenger RNA (mRNA) and various protein factors. Alterations to the rRNA structure caused by 2'-O-ethylation can weaken these crucial interactions, potentially leading to defects in the assembly of ribosomal subunits and the initiation, elongation, and termination phases of translation. For instance, the binding of initiation factors to the small ribosomal subunit, a critical step for commencing protein synthesis, may be compromised if the rRNA's structure is perturbed by ethylation.

| Ribosomal Component | Potential Impact of 2'-O-Ethylguanosine |

| rRNA Backbone | Alters local conformation, potentially disrupting tertiary structure. |

| Peptidyl Transferase Center (PTC) | Steric hindrance, interference with tRNA positioning, reduced catalytic activity. |

| Small Ribosomal Subunit | Compromised binding of initiation factors, leading to defects in translation initiation. |

Impact on Transfer RNA (tRNA) Modifications and Gene Expression Regulation

Transfer RNA (tRNA) molecules undergo extensive post-transcriptional modifications that are vital for their function in decoding mRNA codons and delivering the correct amino acids to the ribosome. The incorporation of this compound into tRNA can influence its structure, stability, and decoding capabilities. A primary site of modification is the anticodon loop, which directly interacts with the mRNA codon. An ethyl group at the 2'-position of a guanosine (B1672433) in or near this loop can alter its conformational dynamics, thereby affecting codon-anticodon pairing.

This modification can have a profound impact on the accuracy of translation. For example, it could alter the wobble pairing rules, either expanding or restricting the decoding capacity of a single tRNA. Such changes can lead to translational errors, such as missense mutations, where an incorrect amino acid is incorporated into the polypeptide chain, or nonsense suppression, where a stop codon is misread.

The regulation of gene expression is closely tied to the efficiency and fidelity of translation. By affecting tRNA function, this compound can indirectly modulate the expression levels of specific genes. If the translation of a particular mRNA is slowed or its accuracy diminished due to ethylated tRNAs, the production of the corresponding protein will be reduced. This can have significant downstream effects on cellular pathways and processes that rely on the timely and accurate synthesis of specific proteins.

| tRNA Component/Process | Effect of this compound |

| Anticodon Loop | Alters conformational dynamics, affecting codon-anticodon pairing. |

| Decoding Accuracy | Potential for missense mutations and nonsense suppression. |

| Gene Expression | Indirect modulation through reduced translational efficiency and fidelity. |

Role in Piwi-interacting RNA (piRNA) Biogenesis and Function

Piwi-interacting RNAs (piRNAs) are a class of small non-coding RNAs that are crucial for silencing transposons and maintaining genome stability, especially in germline cells. The biogenesis of piRNAs is a complex process that involves numerous protein partners and RNA modifications. Typically, the 3'-end of a mature piRNA is modified with a 2'-O-methylation. While direct evidence for 2'-O-ethylation in piRNAs is not as prevalent, it is conceivable that the enzymatic machinery responsible for 2'-O-methylation could utilize an ethyl donor, resulting in the incorporation of this compound.

The 2'-modification at the 3'-end of piRNAs is critical for their stability and their ability to bind to Piwi proteins. This interaction is essential for the function of the piRNA-induced silencing complex (piRISC), which targets and cleaves transposon transcripts. The substitution of a methyl group with an ethyl group could alter the binding affinity of the piRNA for its partner Piwi protein.

Such a change in binding affinity could significantly impact the efficiency of transposon silencing. A weaker bond might render the piRISC less effective at identifying and cleaving its target RNAs, potentially leading to an increase in transposon activity and subsequent genomic instability. Conversely, a stronger bond might affect the turnover and recycling of the piRISC. Thus, studying this compound in the context of piRNAs can provide valuable insights into the mechanisms of small RNA-mediated gene silencing and the preservation of genome integrity.

| piRNA-related Process | Potential Influence of this compound |

| piRNA Stability | The 2'-modification is critical for stability; ethylation could alter this. |

| Binding to Piwi Proteins | May alter the binding affinity, affecting the formation and function of the piRISC. |

| Transposon Silencing | A change in piRISC efficiency could lead to increased or decreased silencing activity. |

Q & A

Q. How can researchers address low synthetic yields or unexpected byproducts in this compound synthesis?

- Methodological Answer : Common issues include incomplete protection/deprotection or side reactions (e.g., over-alkylation). Troubleshoot via TLC monitoring, quenching aliquots for LC-MS analysis, or switching to milder alkylating agents (e.g., iodoethane instead of bromoethane). Recrystallization or preparative HPLC isolates the target compound .

Q. What validation steps ensure the biological relevance of this compound in cellular RNA contexts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.